![molecular formula C18H14ClN3O B5506601 N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide](/img/structure/B5506601.png)

N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

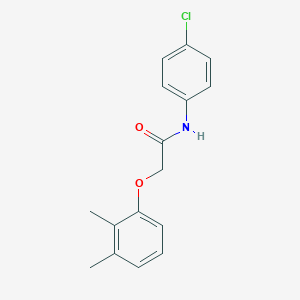

Synthesis Analysis

The synthesis of N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide and related compounds often involves condensation reactions, where intermediates like methyl 2-(quinolin-8-yloxy) acetate are prepared through reactions involving hydroxyquinoline with methyl chloroacetate and subsequently condensed with hydrazine hydrate to afford the carbohydrazide. These intermediates are then subjected to further reactions, including treatment with substituted phenyl iso/thioisocyanates and cyclization processes to yield the desired compounds. The synthesized compounds are characterized using spectroscopic techniques and elemental analyses, with some confirmed through X-ray crystallography (Saeed, Abbas, Ibrar, & Bolte, 2014).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of these compounds. For example, the molecular structure of a related compound, (E)-N'-(5-chloro-2-hydroxybenzylidene)-2-(quinolin-8-yloxy) acetohydrazide monohydrate Schiff-base, was characterized, revealing an orthorhombic space group and providing insights into its one-dimensional infinite chain structure formed via hydrogen bonds (Li Jia-ming, 2009).

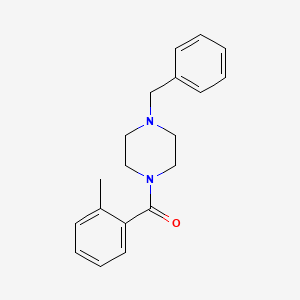

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including cyclization, and demonstrate a range of chemical properties such as antimicrobial activity. For instance, certain derivatives have been synthesized and evaluated for their antifungal and antibacterial activities, showing significant activity comparable with standard treatments (Nayak, Dayananda, & D'Souza, 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are determined through a variety of analytical techniques, including spectroscopy and crystallography. These properties are crucial for understanding the compound's behavior in different environments and for its application in further chemical syntheses and studies.

Chemical Properties Analysis

The chemical properties of N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide derivatives, such as reactivity with other chemicals, potential as a corrosion inhibitor, and its binding properties, have been explored in various studies. For example, some derivatives have been shown to act as good corrosion inhibitors for mild steel protection in acidic mediums, demonstrating the compound's utility beyond biological applications (Yadav, Sinha, Kumar, Bahadur, & Ebenso, 2015).

科学的研究の応用

Anti-Cancer Activity

N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide and its derivatives have been investigated for their potential in anti-cancer applications. A study by Bingul et al. (2016) identified a novel scaffold incorporating this compound, which showed significant activity against neuroblastoma and breast adenocarcinoma cell lines. Particularly, some derivatives exhibited potent selectivity and induced cell cycle arrest and upregulation of cell cycle regulating proteins (Bingul et al., 2016).

Chemosensor Applications

The compound has also been used in the development of chemosensors. Yang et al. (2015) described a dual-functional chemosensor derived from a similar quinoline hydrazide structure, demonstrating sensitivity and selectivity towards aluminum and copper ions in aqueous conditions (Yang et al., 2015).

Corrosion Inhibition

In the field of materials science, derivatives of N'-[(2-chloro-3-quinolinyl)methylene]-2-phenylacetohydrazide have been evaluated as corrosion inhibitors. Yadav et al. (2015) studied its effectiveness in protecting mild steel in acidic environments, finding that certain derivatives act as efficient corrosion inhibitors (Yadav et al., 2015).

Optical Chemosensor for Zn2+

This compound has been utilized as an optical chemosensor, specifically for Zn2+ in aqueous media. Wu et al. (2018) synthesized a derivative that exhibited high selectivity and a significant detection limit for Zn2+, confirmed through various analytical techniques (Wu et al., 2018).

Antimicrobial Screening

Furthermore, these compounds have been explored for antimicrobial properties. Idrees et al. (2020) synthesized derivatives integrated with other moieties and assessed their antibacterial activity against various pathogens, demonstrating notable effectiveness (Idrees et al., 2020).

特性

IUPAC Name |

N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O/c19-18-15(11-14-8-4-5-9-16(14)21-18)12-20-22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23)/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKKYRQBQLXXGI-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(2-chloro-3-quinolinyl)methylidene]-2-phenylacetohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline](/img/structure/B5506525.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5506544.png)

![4-[(4-butoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5506551.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5506565.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(4-methoxy-2,5-dimethylbenzyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5506573.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5506597.png)

![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)

![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-N'-phenylurea](/img/structure/B5506621.png)

![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)